

(13C_6_)Phenylacetic acid CAS number and identifiers

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Compound of Interest

Compound Name: (~13-C_6_)Phenylacetic acid

Cat. No.: B3432334

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An In-Depth Technical Guide to (¹³C₆)Phenylacetic Acid: Properties, Synthesis, and Applications in Quantitative Analysis and Metabolic Research

Introduction

(¹³C₆)Phenylacetic acid is the stable isotope-labeled (SIL) form of phenylacetic acid (PAA), a naturally occurring auxin in plants and a significant biomarker in biomedical research. In the fields of analytical chemistry, metabolomics, and drug development, the pursuit of accuracy and precision is paramount. The introduction of six ¹³C atoms into the phenyl ring of PAA creates a molecule with a mass shift of +6 Da compared to its natural counterpart. This seemingly simple modification results in an indispensable tool for researchers. While chemically identical in reactivity and physical behavior to the unlabeled analyte, its distinct mass allows it to serve as a "gold standard" internal standard for quantitative mass spectrometry.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of (¹³C₆)Phenylacetic acid. It moves beyond simple data recitation to explain the causality behind its synthesis, the rationale for its application, and the self-validating nature of the protocols in which it is employed. We will explore its core identifiers, synthesis workflow, critical role in eliminating analytical variability, and detailed methodologies for its use in quantitative and metabolic tracer studies.

Section 1: Core Identifiers and Physicochemical Properties

Precise identification is the foundation of any chemical workflow. ($^{13}\text{C}_6$)Phenylacetic acid is distinguished by a set of unique identifiers that ensure traceability and proper use in experimental and regulatory contexts.

Table 1: Key Identifiers for ($^{13}\text{C}_6$)Phenylacetic Acid

Identifier	Value	Source
CAS Number	1173020-54-6	[1] [2]
IUPAC Name	2-((1,2,3,4,5,6- $^{13}\text{C}_6$)cyclohexatrienyl)acetic acid	[1]
Molecular Formula	$^{13}\text{C}_6\text{C}_2\text{H}_8\text{O}_2$	[1]
Linear Formula	$^{13}\text{C}_6\text{H}_5\text{CH}_2\text{CO}_2\text{H}$	[2]
InChI	1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,7+1	[1] [2]
InChIKey	WLJVXDMOQOGPHL-ZXJNGCBISA-N	[1] [2]
SMILES	<chem>OC(=O)C[13c]1[13cH][13cH][13cH][13cH][13cH]1</chem>	[2]
PubChem CID	66995338	[1]
EC Number	693-497-4	[1]
MDL Number	MFCD08702801	[2]

The physicochemical properties of ($^{13}\text{C}_6$)Phenylacetic acid are virtually identical to those of its unlabeled form, a critical feature for its function as an internal standard. This ensures it behaves similarly during extraction, chromatography, and ionization.

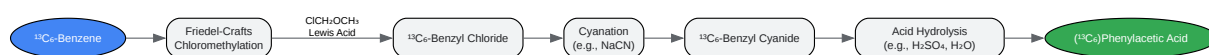
Table 2: Physicochemical Properties of ($^{13}\text{C}_6$)Phenylacetic Acid

Property	Value	Source
Molecular Weight	142.10 g/mol	[1][2]
Exact Mass	142.07255851 Da	[1]
Isotopic Purity	≥99 atom % ^{13}C	[2]
Physical Form	Solid	[2]
Melting Point	77-79 °C (lit.)	[2]
Boiling Point	265 °C (lit.)	[2]
Density	1.128 g/mL at 25 °C	[2]
Mass Shift	M+6	[2]

Section 2: Synthesis and Isotopic Purity

The synthesis of a stable isotope-labeled compound is a meticulous process designed to ensure the precise incorporation of heavy isotopes and maintain high chemical purity. While multiple synthetic routes to phenylacetic acid exist, a common strategy for producing the $^{13}\text{C}_6$ -labeled version involves starting with $^{13}\text{C}_6$ -benzene or a derivative like $^{13}\text{C}_6$ -phenol.[3][4] The goal is to build the acetic acid side chain onto the fully labeled aromatic ring.

A plausible and robust synthetic pathway mirrors the classic hydrolysis of benzyl cyanide, beginning with the formation of $^{13}\text{C}_6$ -benzyl cyanide.



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Conceptual workflow for the synthesis of ($^{13}\text{C}_6$)Phenylacetic acid.

Causality Behind the Workflow:

- Starting Material: $^{13}\text{C}_6$ -Benzene is the logical precursor, ensuring the stable isotopes are locked into the chemically robust aromatic ring from the outset.

- **Side-Chain Formation:** The two-step conversion via benzyl chloride and benzyl cyanide is a classic, high-yielding method for adding a carboxymethyl group to a benzene ring.[3][5]
- **Hydrolysis:** Acid-catalyzed hydrolysis is a reliable method for converting the nitrile group (-CN) of benzyl cyanide into a carboxylic acid (-COOH).[3]

Isotopic Purity: The "99 atom % ^{13}C " specification is critical.[2] It signifies that at least 99% of the molecules in the standard contain six ^{13}C atoms. This high level of enrichment is necessary to prevent isotopic interference with the analyte signal (M, M+1, M+2) from the naturally occurring ^{13}C in unlabeled phenylacetic acid. Purity is confirmed using high-resolution mass spectrometry, which can resolve the distinct mass of the fully labeled compound from any partially labeled or unlabeled species.

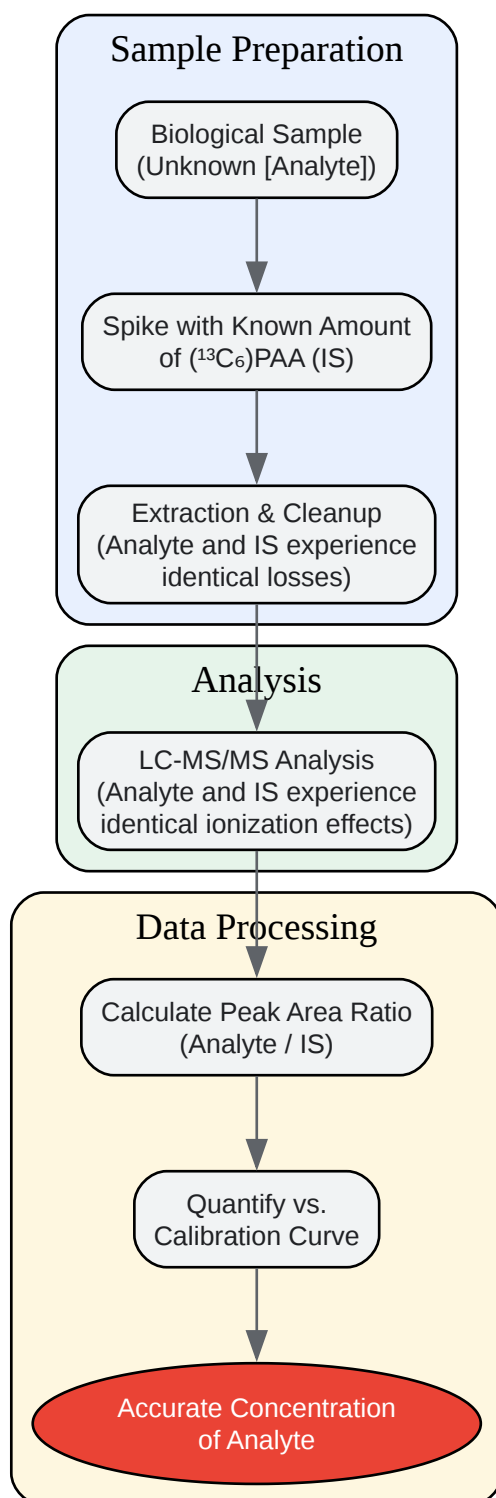
Section 3: The Critical Role of ($^{13}\text{C}_6$)Phenylacetic Acid as an Internal Standard

Expertise & Experience: The Problem of Analytical Variability In any quantitative analysis, especially with complex biological matrices like plasma, urine, or tissue homogenates, the analyte is subject to losses and variability at every step. This includes incomplete extraction, degradation, inconsistent sample injection, and fluctuations in mass spectrometer ionization (ion suppression or enhancement). Without a proper control, it is impossible to know if a low signal is due to a low concentration in the original sample or simply poor recovery during the workflow.

Trustworthiness: The "Gold Standard" Solution This is where ($^{13}\text{C}_6$)Phenylacetic acid provides a self-validating system.[6][7] By adding a known quantity of the SIL standard to the sample at the very beginning of the workflow, we introduce a perfect proxy for the analyte.

- **Identical Behavior:** Because its chemical structure and properties are virtually identical to the unlabeled PAA, it experiences the exact same losses and ionization effects.
- **Distinct Detection:** Despite behaving identically, the mass spectrometer can easily distinguish it from the analyte due to its +6 Da mass difference.
- **Reliable Quantification:** The final quantification is based on the ratio of the analyte's signal to the internal standard's signal. Since both are affected proportionally by any experimental

variability, the ratio remains constant and directly reflects the analyte's true initial concentration. This ratiometric approach cancels out errors and ensures the data is accurate and reproducible.[8]



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Workflow demonstrating the use of a SIL internal standard.

Section 4: Experimental Protocols and Applications

Application 1: Quantitative Analysis of Phenylacetic Acid in Biological Matrices

This protocol provides a robust methodology for the determination of PAA in biological samples (e.g., plasma, plant tissue extract) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is based on the principles of stable isotope dilution.[9][10]

Step-by-Step Methodology:

- Sample Preparation & Spiking:
 - To 100 μL of plasma or 100 mg of homogenized plant tissue, add 300 μL of ice-cold acetonitrile containing the ($^{13}\text{C}_6$)Phenylacetic acid internal standard (e.g., at a final concentration of 50 ng/mL).
 - Causality: Acetonitrile precipitates proteins and disrupts cell membranes, releasing the analyte while simultaneously introducing the internal standard at the earliest possible stage to account for all subsequent variations.
- Extraction:
 - Vortex the mixture vigorously for 2 minutes.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
 - Transfer the supernatant to a new microcentrifuge tube.
- Solvent Evaporation and Reconstitution:
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.

- Reconstitute the dried residue in 100 μ L of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
- Causality: Evaporation concentrates the analyte, and reconstitution in the mobile phase ensures compatibility with the LC system and improves chromatographic peak shape.
- LC-MS/MS Analysis:
 - Inject 5-10 μ L of the reconstituted sample onto the LC-MS/MS system.
 - The system is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.

Table 3: Typical LC-MS/MS Parameters

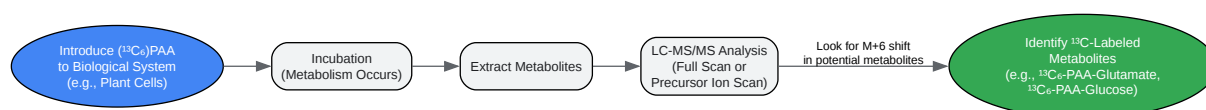
Parameter	Setting	Rationale
LC Column	C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 μ m)	Provides good retention and separation for moderately polar acidic compounds like PAA.
Mobile Phase A	0.1% Formic Acid in Water	Acidifies the mobile phase to ensure PAA is in its neutral form, improving retention on the C18 column.
Mobile Phase B	0.1% Acetonitrile with 0.1% Formic Acid	Organic solvent for eluting the analyte.
Flow Rate	0.3 mL/min	A typical flow rate for analytical LC-MS.
Gradient	5% B to 95% B over 5 min, hold 2 min, re-equilibrate	A standard gradient to elute the analyte and wash the column.
Ionization Mode	Electrospray Ionization (ESI), Negative	The carboxylic acid group readily loses a proton to form a negative ion $[M-H]^-$, which is ideal for detection.
MRM Transition (PAA)	135.1 \rightarrow 91.1	Precursor ion $[M-H]^-$ fragments to the stable tropylium cation fragment upon loss of CO_2 .
MRM Transition ($^{13}C_6$ -PAA)	141.1 \rightarrow 97.1	The same fragmentation occurs, but the fragment retains the six ^{13}C atoms, maintaining the +6 Da mass shift.

- Data Analysis:

- A calibration curve is generated by plotting the peak area ratio (PAA / $^{13}\text{C}_6$ -PAA) against known concentrations of unlabeled PAA standards.
- The concentration of PAA in the unknown samples is then calculated from this curve using their measured peak area ratios.

Application 2: Metabolic Tracer Studies

($^{13}\text{C}_6$)Phenylacetic acid is an excellent tool for tracing metabolic pathways in vivo or in vitro.[9][11] By introducing the labeled compound into a biological system, researchers can track the incorporation of the ^{13}C atoms into downstream metabolites. This is particularly valuable in plant science for studying how PAA is conjugated to amino acids or sugars.[12][13]



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Workflow for a metabolic tracer experiment using ($^{13}\text{C}_6$)PAA.

In this workflow, the mass spectrometer is used not just for quantification but for discovery. By searching the data for masses corresponding to potential PAA conjugates with the characteristic +6 Da mass shift, novel metabolites and metabolic pathways can be identified and confirmed.

Section 5: Safety, Handling, and Storage

While stable isotope-labeled compounds are not typically more hazardous than their unlabeled counterparts, all chemicals must be handled with appropriate care. The safety profile for ($^{13}\text{C}_6$)Phenylacetic acid is based on data for phenylacetic acid.

Table 4: Safety and Handling Information

Category	Guideline	Source
Hazard Classification	Causes serious eye irritation (H319). Causes skin irritation (H315). May cause respiratory irritation (H335).	[2] [14]
Signal Word	Warning	[2]
Personal Protective Equipment (PPE)	Safety goggles, chemical-resistant gloves (e.g., Nitrile rubber), N95 dust mask, lab coat.	[2] [15]
Handling	Use in a well-ventilated area or fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.	[15] [16]
Storage	Keep container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidants and strong bases.	[16] [17]
Spill Response	Sweep up spilled solid material, avoiding dust generation. Place in a suitable, closed container for disposal. Do not let chemical enter the environment.	[15] [17]

First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention.	[14]
First Aid (Skin)	Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.	[14]

Conclusion

(¹³C₆)Phenylacetic acid is more than just a chemical reagent; it is an enabling tool for generating high-fidelity scientific data. Its design as a stable isotope-labeled analog of phenylacetic acid makes it the ideal internal standard, providing a self-validating mechanism to overcome the inherent variability of complex analytical workflows. This allows for accurate and reproducible quantification of PAA in diverse matrices, from clinical samples to plant tissues. Furthermore, its utility as a metabolic tracer empowers researchers to map and understand the intricate biochemical pathways that govern life. For any laboratory engaged in quantitative analysis or metabolomics involving phenylacetic acid, the use of (¹³C₆)PAA is a requisite for achieving the highest standards of scientific integrity and trustworthiness.

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